Tris(trimethylsilyl) phosphite

Descripción general

Descripción

Tris(trimethylsilyl) phosphite (TMSPi) is a film-forming additive for high voltage cathode material in lithium-ion batteries . It is also used for the mild preparation of bis(TMS) phosphonates (Arbuzov reaction) . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

Tris(trimethylsilyl) phosphite is prepared by treating trimethylsilyl chloride, white phosphorus, and sodium-potassium alloy . Another method involves the reaction of trimethylchlorosilane with potassium dihydrogen phosphate .Molecular Structure Analysis

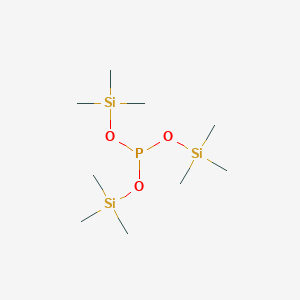

The molecular formula of Tris(trimethylsilyl) phosphite is C9H27O3PSi3 . It is an organophosphorus compound .Chemical Reactions Analysis

Tris(trimethylsilyl) phosphite is cleaved by alkali-metal fluorides, nitrates, and acetates to give the trimethylsilyl esters of the corresponding acids . It also reacts chemically with radical anion intermediates derived from the electrochemical reduction of the carbonate solvents to generate a stable SEI layer .Physical And Chemical Properties Analysis

Tris(trimethylsilyl) phosphite is a colorless liquid that ignites in air and hydrolyses readily . It has a boiling point of 78-81 °C/8 mmHg and a density of 0.893 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Tris(trimethylsilyl) phosphite: is a versatile compound with several unique applications in scientific research. Here’s a comprehensive analysis focusing on six distinct applications:

Organic Synthesis

Tris(trimethylsilyl) phosphite is used as a reagent for the preparation of bis(trimethylsilyl) phosphonates through the Arbuzov reaction, which is a mild method for generating these compounds .

Pharmaceutical Research

It serves as an effective inhibitor of glutamine synthetase, which is a promising approach in the discovery of new anti-tuberculosis drugs .

Electrochemistry

This compound significantly improves the electrochemical performance of high-voltage lithium-ion batteries by exhibiting high reactivity with HF and being more readily oxidized than electrolyte solvents .

Enzyme Inhibition

Tris(trimethylsilyl) phosphite acts as an inhibitor for glutathione S-transferase in vitro, which has potential therapeutic applications .

Supramolecular Chemistry

It is utilized in the preparation of substituted calixarenes, which are macrocyclic compounds with one or two α-hydroxymethylphosphonate fragments on the upper rim, showing promise in various fields including sensor technology .

Material Science

The compound has been studied for its effects on the surface stability of graphite anodes in lithium-ion batteries, highlighting its role in enhancing battery life and performance .

Mecanismo De Acción

Target of Action

Tris(trimethylsilyl) phosphite (TMSPi) is primarily used as an electrolyte additive in high-voltage lithium-ion batteries . Its primary targets are the components of these batteries, particularly the cathode electrolyte interphase (CEI) .

Mode of Action

TMSPi interacts with its targets by forming a compact CEI through oxidative decomposition . This interaction enhances both the discharge capacity and the cycling stability of the cells . Tmspi also reacts with lipf6 at room temperature, which can lead to its consumption over time .

Biochemical Pathways

The primary biochemical pathway affected by TMSPi is the formation of the CEI in lithium-ion batteries . The compound contributes to the formation of a compact CEI, which enhances the performance of the battery . The spontaneous reaction of tmspi with lipf6 can lead to the deterioration of the lithium-ion cells’ cycling stability .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of TMSPi, we can consider its behavior in the battery system. TMSPi is readily oxidized, more so than an electrolyte solvent, and is more difficult to reduce . Its reactivity with HF is also high .

Result of Action

The primary result of TMSPi’s action is the enhancement of the electrochemical performance of high-voltage lithium-ion batteries . This is achieved through the formation of a compact CEI, which improves the discharge capacity and cycling stability of the cells . The spontaneous reaction of tmspi with lipf6 can lead to its consumption and a decrease in the cycling stability of the lithium-ion cells .

Action Environment

The action of TMSPi is influenced by environmental factors such as temperature and the presence of other compounds. For instance, TMSPi reacts with LiPF6 at room temperature . Additionally, TMSPi is sensitive to air and moisture, reacting rapidly with these elements . Therefore, it is typically handled using air-free techniques .

Safety and Hazards

Tris(trimethylsilyl) phosphite is considered hazardous. It is a combustible liquid and causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled with protective gloves/clothing/eye protection/face protection and used only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

tris(trimethylsilyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27O3PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZOBROUFBEGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OP(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27O3PSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170820 | |

| Record name | Silanol, trimethyl-, phosphite (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1795-31-9 | |

| Record name | Silanol, 1,1,1-trimethyl-, 1,1′,1′′-phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, trimethyl-, phosphite (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, trimethyl-, phosphite (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(trimethylsilyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tris(trimethylsilyl) phosphite interact with carbonyl compounds?

A1: Tris(trimethylsilyl) phosphite readily reacts with aldehydes, ketones, and α,β-unsaturated aldehydes at room temperature to form 1,2-adducts. [] This reaction proceeds through a nucleophilic addition mechanism, where the phosphorus atom in TMSPi attacks the electrophilic carbonyl carbon.

Q2: What is the significance of the reaction between Tris(trimethylsilyl) phosphite and carbonyl compounds?

A2: This reaction provides a convenient route to synthesize silylated phosphonates, which can be easily hydrolyzed to the corresponding phosphonic acids. [] Phosphonic acids and their derivatives are valuable compounds with applications in various fields, including medicinal chemistry and materials science.

Q3: How does Tris(trimethylsilyl) phosphite contribute to improved performance in lithium-ion batteries?

A3: TMSPi acts as an electrolyte additive, forming a protective layer on both the anode and cathode surfaces. [] This layer, often referred to as the solid electrolyte interphase (SEI), enhances interfacial stability, reduces parasitic reactions, and improves the overall performance and lifespan of the battery. [, ]

Q4: How does Tris(trimethylsilyl) phosphite affect the electrochemical properties of lithium-ion batteries at elevated temperatures?

A4: Studies have shown that TMSPi can effectively stabilize the SEI of graphite anodes at elevated temperatures, like 60°C. [] This stabilization leads to improved cycle stability and reduced resistance at the electrode/electrolyte interface, even at higher temperatures.

Q5: What is the molecular formula and weight of Tris(trimethylsilyl) phosphite?

A5: The molecular formula of Tris(trimethylsilyl) phosphite is C9H27O3PSi3, and its molecular weight is 298.60 g/mol. []

Q6: What spectroscopic data is available for characterizing Tris(trimethylsilyl) phosphite?

A6: While specific spectroscopic data is not extensively detailed in the provided abstracts, techniques like NMR spectroscopy (1H, 13C, and 31P NMR) and IR spectroscopy are commonly used to characterize Tris(trimethylsilyl) phosphite. [, ] These techniques provide information about the compound's structure, bonding, and functional groups.

Q7: How does the presence of Tris(trimethylsilyl) phosphite impact the performance of lithium-ion batteries with high-voltage cathodes?

A7: Research suggests that TMSPi can significantly enhance the electrochemical performance of LiNi0.5Mn1.5O4/MCMB (graphitic mesocarbon microbeads) batteries, operating at high voltages (5 V-class). [] The additive contributes to improved capacity retention, rate capability, and cycling stability, even at elevated temperatures.

Q8: Can Tris(trimethylsilyl) phosphite be used in electrolytes containing LiPF6?

A8: While initially beneficial, TMSPi can react with LiPF6 over time, even at room temperature. [] This reaction consumes TMSPi and alters the composition of the protective film on the cathode, potentially diminishing its long-term effectiveness as an additive in LiPF6-containing electrolytes.

Q9: Have computational methods been used to study the behavior of Tris(trimethylsilyl) phosphite in lithium-ion batteries?

A11: Yes, computational methods, such as Density Functional Theory (DFT), have been used to investigate the interactions of TMSPi and its decomposition products within the battery electrolyte. [] These simulations provide insights into the mechanisms of SEI formation and the role of TMSPi in improving battery performance.

Q10: How does modifying the structure of Tris(trimethylsilyl) phosphite affect its activity as an electrolyte additive?

A12: Replacing the trimethylsilyl groups in TMSPi with ethyl groups, as in triethyl phosphite (TEPi), can significantly alter its behavior as an electrolyte additive. [] TEPi does not form a protective film on the positive electrode, leading to inferior electrochemical performance compared to TMSPi. This highlights the importance of the trimethylsilyl groups for the desired activity.

Q11: How does the stability of Tris(trimethylsilyl) phosphite affect its practical application as an electrolyte additive?

A13: The reactivity of TMSPi with LiPF6, a common lithium salt used in electrolytes, raises concerns about its long-term stability. [] This reaction can lead to the depletion of TMSPi and the formation of byproducts, potentially impacting the overall performance of the battery over extended cycling.

Q12: Are there any strategies to improve the stability of Tris(trimethylsilyl) phosphite in battery electrolytes?

A12: Research suggests that using alternative lithium salts or exploring electrolyte formulations with reduced LiPF6 concentration could be potential strategies to mitigate the reactivity of TMSPi and enhance its long-term stability.

Q13: Are there any specific safety concerns or regulations regarding the handling and use of Tris(trimethylsilyl) phosphite?

A15: TMSPi is extremely hygroscopic and should be handled with care in a well-ventilated area. [] It is crucial to consult the material safety data sheet (MSDS) for specific handling, storage, and disposal guidelines to ensure compliance with safety regulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)

![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)